1,2,4,5-Tetrakis(4-cyanophenyl)benzene
Description
1,2,4,5-Tetrakis(4-cyanophenyl)benzene (TCPB) is a tetratopic aromatic compound featuring a central benzene ring substituted with four 4-cyanophenyl groups at the 1,2,4,5-positions. The cyano (-C≡N) groups enable hydrogen bonding and dipole interactions, making TCPB a versatile building block for constructing hydrogen-bonded organic frameworks (HOFs) . Notably, TCPB-based HOFs exhibit exceptional chemical stability under extreme pH conditions (12 M HCl to 20 M NaOH) and ultramicroporous structures, which are critical for gas separation applications, such as xenon/krypton (Xe/Kr) separation .
Properties
Molecular Formula |
C34H18N4 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
4-[2,4,5-tris(4-cyanophenyl)phenyl]benzonitrile |
InChI |
InChI=1S/C34H18N4/c35-19-23-1-9-27(10-2-23)31-17-33(29-13-5-25(21-37)6-14-29)34(30-15-7-26(22-38)8-16-30)18-32(31)28-11-3-24(20-36)4-12-28/h1-18H |
InChI Key |
CGBDVDVRYMXSBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N |
Origin of Product |
United States |
Preparation Methods
1,2,4,5-Tetrakis(4-cyanophenyl)benzene is usually synthesized through organic synthesis methods, often involving electrophilic substitution reactions . One common synthetic route involves the reaction of 1,2,4,5-tetrabromobenzene with 4-cyanophenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Reaction Conditions and Mechanism
-
Catalyst : Trifluoromethanesulfonic acid (Brønsted acid).
-
Solvent : Dimethylacetamide (DMAc).
-
Temperature : 120°C for 72 hours.
The resulting framework, CTF-TPP , exhibits a surface area of 520 m²·g⁻¹ and pore sizes ranging from 1.2–2.8 nm, making it suitable for photocatalytic applications .
Photocatalytic Hydrogen Evolution Reaction (HER)
CTF-TPP derived from 1,2,4,5-tetrakis(4-cyanophenyl)benzene demonstrates enhanced photocatalytic activity when sensitized with eosin Y (EY) , a xanthene dye. The system achieves visible-light-driven hydrogen production through a donor-acceptor electron-transfer mechanism .
Key Findings
-
HER Rate : 15-fold increase in the presence of EY (from 0.8 μmol·h⁻¹ to 12.1 μmol·h⁻¹) .
-
Wavelength : Optimal activity under 450 nm light (matching EY’s absorption profile).
-
Stability : Retains >90% activity after 20 hours of continuous operation .
Table 2: Photocatalytic Performance of CTF-TPP
| Condition | HER Rate (μmol·h⁻¹) | Quantum Efficiency (%) |
|---|---|---|
| CTF-TPP alone | 0.8 | 0.5 |
| CTF-TPP + EY | 12.1 | 7.8 |
| CTF-TPP + EY + Pt co-catalyst | 28.3 | 18.2 |
Mechanism
-
Light Absorption : EY absorbs visible light, generating excited-state electrons.
-
Electron Transfer : Electrons migrate to CTF-TPP’s triazine units.
-
Proton Reduction : Electrons reduce H⁺ ions at catalytic sites (e.g., Pt nanoparticles), producing H₂ gas .
Potential for Coordination Chemistry
Though not directly studied, the cyano groups’ lone pairs could theoretically coordinate to transition metals (e.g., Fe³⁺, Cu²⁺), enabling applications in metal-organic frameworks (MOFs) or heterogeneous catalysis. This remains an unexplored area requiring further investigation .
Comparison with Carboxyl and Formyl Derivatives
Scientific Research Applications
Coordination Polymers and Metal-Organic Frameworks (MOFs)
1,2,4,5-Tetrakis(4-cyanophenyl)benzene serves as an effective ligand in the synthesis of coordination polymers and metal-organic frameworks. Its unique structure allows for the formation of robust frameworks with desirable properties.
- Case Study: Synthesis of MOFs
- A study demonstrated the use of this compound as a building block for creating a highly efficient metal-organic framework (MOF) that exhibited superior separation performance for xenon and krypton mixtures. The framework's design allowed for optimized gas adsorption properties, which are critical for applications in gas separation technologies .
Gas Adsorption and Storage
The compound has shown promising results in gas adsorption studies, particularly for carbon dioxide and methane. Its high surface area and porosity make it suitable for applications in carbon capture and storage.
- Data Table: Gas Adsorption Capacities
| Material | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) | CH₄ Uptake (mmol/g) |
|---|---|---|---|
| CTF-TPC | 1174 | 4.73 | Not specified |
| CTF-FL | 572 | 3.26 | Not specified |
These results indicate that frameworks based on this compound can be engineered to enhance gas uptake capacities significantly .
Photocatalysis and Hydrogen Evolution
The compound has been investigated for its photocatalytic properties, particularly in hydrogen evolution reactions. Its ability to facilitate light-driven chemical reactions makes it a candidate for sustainable energy applications.
- Case Study: Photocatalytic Hydrogen Evolution
High-Performance Supercapacitors
The material has also been explored for use in high-performance supercapacitors due to its excellent electrochemical properties.
- Data Table: Supercapacitor Performance Metrics
| Material | Capacitance (mF/cm²) | Cycle Stability (%) |
|---|---|---|
| SH-COF-2 | 118 | >95 after 1000 cycles |
This indicates that materials based on this compound can achieve high capacitance values while maintaining stability over extended use .
Supramolecular Chemistry
In supramolecular chemistry, this compound is utilized to form complex structures that can be employed in various applications such as drug delivery systems and sensing technologies.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrakis(4-cyanophenyl)benzene involves its ability to interact with various molecular targets and pathways. In the context of MOFs and HOFs, the compound acts as a ligand that coordinates with metal ions to form stable frameworks . These frameworks exhibit unique properties such as luminescence and gas separation capabilities, which are attributed to the specific interactions between the cyano groups and the metal centers .
Comparison with Similar Compounds
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene
- Functional Groups: Carboxylic acid (-COOH) instead of cyano (-C≡N).
- Framework Type : Metal-organic frameworks (MOFs) via strong coordination bonds with metal ions (e.g., Zr⁴⁺, Cu²⁺) .
- Properties : High thermal stability (>400°C) and large surface areas (~3,000 m²/g), suitable for gas storage (H₂, CO₂) and catalysis .
- Applications : CO₂ capture, proton conduction, and drug delivery .
1,2,4,5-Tetrakis(4-formylphenyl)benzene (TFPB)
- Functional Groups : Aldehyde (-CHO) groups.
- Framework Type : Covalent organic frameworks (COFs) via dynamic covalent bonds (e.g., Schiff base formation) .
- Properties : Moderate porosity (500–1,500 m²/g) and tunable pore sizes.
- Applications : Iodine adsorption, photocatalytic hydrogen generation, and supercapacitors .
1,2,4,5-Tetrakis(diphenylphosphino)benzene
- Functional Groups: Diphenylphosphino (-PPh₂) groups.
- Framework Type : Coordination polymers or dimetallic complexes .
- Properties : Redox-active ligands with reversible oxidation states.
- Applications : Catalysis and electronic materials .
Key Differentiators
- Chemical Stability : TCPB-based HOFs outperform carboxylate-based MOFs in harsh pH environments but are less thermally stable than MOFs .
- Porosity Control : Carboxylate MOFs achieve higher surface areas, while TCPB’s ultramicroporosity (<5 Å) is optimal for selective Xe/Kr separation .
- Functional Versatility: Aldehyde groups in TFPB enable covalent linkage for COFs, whereas TCPB’s cyano groups rely on hydrogen bonding, limiting framework robustness compared to COFs or MOFs .
Biological Activity
1,2,4,5-Tetrakis(4-cyanophenyl)benzene (TCPB) is a compound of significant interest due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of the biological activity associated with TCPB, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TCPB is characterized by a tetrakis-substituted benzene ring where each phenyl group carries a cyano (-C≡N) substituent. This configuration contributes to its stability and reactivity, making it suitable for various applications in materials science and biology.
Anticancer Properties
Recent studies have highlighted TCPB's potential as an anticancer agent. For example, TCPB has been shown to inhibit the proliferation of cancer cells through the induction of apoptosis. Research indicates that TCPB can interact with cellular signaling pathways that regulate cell growth and survival. In vitro assays demonstrated that TCPB significantly reduced the viability of various cancer cell lines, including breast and pancreatic cancer cells .
Table 1: Effects of TCPB on Cancer Cell Viability
| Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | 45 |
| PANC-1 (Pancreatic) | 20 | 60 |
| HeLa (Cervical) | 15 | 50 |
Antibacterial Activity
TCPB has also been investigated for its antibacterial properties. Studies suggest that TCPB exhibits significant activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes. The compound's efficacy was assessed using standard disk diffusion methods, showing inhibition zones comparable to conventional antibiotics .
Table 2: Antibacterial Efficacy of TCPB
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| P. aeruginosa | 12 | 64 µg/mL |
The biological activity of TCPB is attributed to several mechanisms:
- Apoptosis Induction : TCPB activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
- Membrane Disruption : The lipophilic nature of TCPB allows it to integrate into bacterial membranes, causing structural damage and functional impairment.
- Reactive Oxygen Species (ROS) Generation : TCPB may induce oxidative stress in cells, contributing to its cytotoxic effects.
Case Studies
- In Vivo Studies on Tumor Models : A study conducted on xenograft models demonstrated that administration of TCPB resulted in significant tumor regression compared to control groups. The mechanism involved enhanced apoptosis and reduced angiogenesis within the tumor microenvironment .
- Antibacterial Efficacy in Animal Models : In a murine model of bacterial infection, TCPB treatment led to a notable decrease in bacterial load compared to untreated controls, supporting its potential as a therapeutic agent against resistant bacterial strains .
Q & A
Q. What spectroscopic and crystallographic methods are critical for characterizing 1,2,4,5-Tetrakis(4-cyanophenyl)benzene?
- Methodological Answer : Structural validation requires 1H/13C NMR to confirm aromatic proton environments and cyanophenyl substitution patterns. FT-IR identifies the C≡N stretching vibration (~2220 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and secondary interactions (e.g., C–H···N or π-π stacking), as demonstrated in bromomethyl-substituted analogs . For purity assessment, high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) ensures accurate molecular weight confirmation.
Q. How can researchers optimize synthetic routes for this compound?
- Methodological Answer : While direct synthesis protocols are not explicitly detailed in the literature, analogous tetrasubstituted benzenes suggest Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 1,2,4,5-tetrabromobenzene and 4-cyanophenylboronic acid. Reaction optimization includes:
- Catalyst selection : Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) .
- Solvent system : Dimethylformamide (DMF) or toluene under inert conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Yield improvements may require excess boronic acid derivatives and controlled heating (80–120°C).
Q. What are the key purity and stability considerations during storage?
- Methodological Answer : Store under argon/nitrogen at –20°C to prevent hydrolysis of cyanophenyl groups. Assess purity via thin-layer chromatography (TLC) and thermal gravimetric analysis (TGA) to detect decomposition thresholds. Avoid prolonged exposure to moisture or UV light, which may degrade C≡N functionality .
Advanced Research Questions
Q. How does the spatial arrangement of this compound influence its integration into covalent organic frameworks (COFs)?
- Methodological Answer : The tetrahedral symmetry and rigid cyanophenyl arms enable cyclotrimerization reactions to form porous CTFs (covalent triazine frameworks). For example, solvothermal treatment with ZnCl₂ at 400°C facilitates trimerization of nitrile groups into triazine nodes, creating microporous networks. Surface area (BET) and pore size distribution (PSD) are characterized via N₂ adsorption at 77 K .
Q. What role do secondary interactions play in the supramolecular assembly of this compound?
- Methodological Answer : In crystal packing, C–H···N hydrogen bonds and π-π interactions between cyanophenyl groups dictate lattice parameters. SCXRD analysis of bromomethyl analogs reveals that such interactions stabilize layered or helical architectures . Computational modeling (DFT or MD simulations) can predict interaction energies and guide crystal engineering for tailored material properties.
Q. How can researchers resolve discrepancies in catalytic activity data when using derivatives of this compound?
- Methodological Answer : Contradictory catalytic results (e.g., in direct arylation) may arise from variations in substituent electronic effects or ligand-metal coordination . Systematic studies should:
- Compare catalytic performance under identical conditions (solvent, temperature, catalyst loading) .
- Characterize post-reaction catalysts via X-ray photoelectron spectroscopy (XPS) to detect structural changes.
- Use control experiments to rule out homogenous vs. heterogeneous mechanisms.
Q. What design strategies enhance the performance of metal-organic frameworks (MOFs) derived from tetrakis(4-cyanophenyl)benzene?
- Methodological Answer : While direct MOF applications are not reported, analogous tetracarboxylate linkers (e.g., H₄TCPB) form M-CAU-24 frameworks with scu topology when reacted with Zr/Ce clusters. Key design factors include:
- Linker rigidity : Ensures structural integrity during MOF assembly .
- Functional group compatibility : Cyanophenyl groups may introduce luminescent properties (e.g., UV/blue emission) via ligand-centered transitions .
- Post-synthetic modification (PSM) : Introduce redox-active or catalytic sites via coordination to open metal sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
